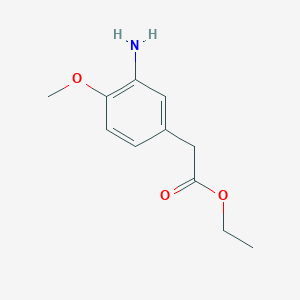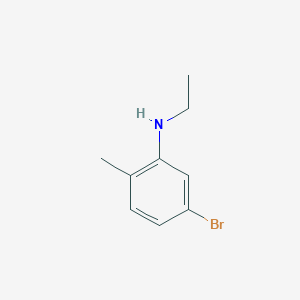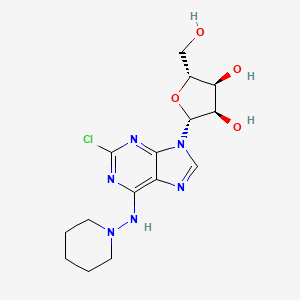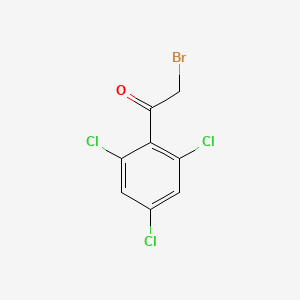![molecular formula C13H26N4O5 B8714617 Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester CAS No. 226569-29-5](/img/structure/B8714617.png)
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is an organic compound with the chemical formula C14H30ClN3O6. It is typically found in solid form as a hydrochloride salt. This compound is often used as a protecting group in organic synthesis to safeguard reactive amino groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of aminoethoxy-di-boc-guanidine hydrochloride involves the protection of guanidine with di-tert-butyl dicarbonate (Boc2O). The process typically includes the following steps:
Preparation of N,N’-di-Boc-guanidine: Guanidine hydrochloride reacts with di-tert-butyl dicarbonate in the presence of a base such as triethylamine in dichloromethane at low temperatures (around -78°C) to form N,N’-di-Boc-guanidine.
Formation of Aminoethoxy-di-boc-guanidine: The N,N’-di-Boc-guanidine is then reacted with an aminoethoxy group under controlled conditions to yield aminoethoxy-di-boc-guanidine.
Industrial Production Methods: Industrial production of aminoethoxy-di-boc-guanidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc-protected guanidine group is replaced by other nucleophiles.
Deprotection Reactions: The Boc groups can be removed under acidic conditions to yield the free guanidine derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid (TFA) are used to remove Boc groups.
Major Products Formed:
Substitution Reactions: The major products are substituted guanidine derivatives.
Deprotection Reactions: The primary product is the free guanidine compound.
Aplicaciones Científicas De Investigación
Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of aminoethoxy-di-boc-guanidine hydrochloride primarily involves its role as a protecting group. The Boc groups protect the reactive amino groups from unwanted reactions during synthesis. Upon completion of the desired reactions, the Boc groups can be removed under acidic conditions to yield the free guanidine derivative .
Comparación Con Compuestos Similares
N,N’-di-Boc-guanidine: Similar in structure but lacks the aminoethoxy group.
N,N’-di-Boc-N’'-triflylguanidine: Contains a triflyl group instead of an aminoethoxy group.
Tri-Boc-guanidine: Contains three Boc groups instead of two.
Uniqueness: Carbamicacid,N-[[(2-aminoethoxy)amino][[(1,1-dimethylethoxy)carbonyl]amino]methylene]-,1,1-dimethylethylester is unique due to the presence of the aminoethoxy group, which provides additional functionality and reactivity compared to other Boc-protected guanidines .
Propiedades
Número CAS |
226569-29-5 |
|---|---|
Fórmula molecular |
C13H26N4O5 |
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
tert-butyl N-[N'-(2-aminoethoxy)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C13H26N4O5/c1-12(2,3)21-10(18)15-9(17-20-8-7-14)16-11(19)22-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) |
Clave InChI |
BOVGTDZSMVLLGA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(=NOCCN)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



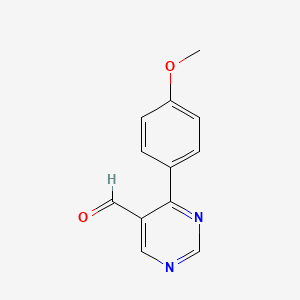
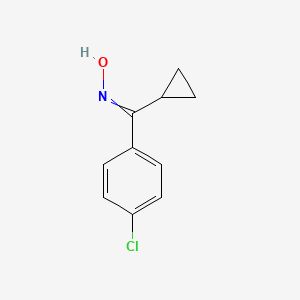
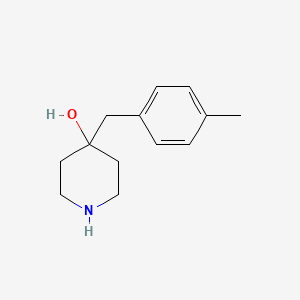
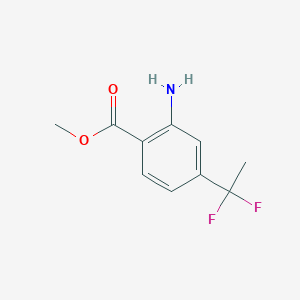
![Tert-butyl 5-amino-3-[2-(3-methoxyphenyl)ethyl]pyrazole-1-carboxylate](/img/structure/B8714580.png)
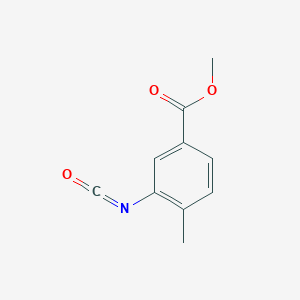

![[6-(Hydroxymethyl)-1-cyclohex-3-enyl]methanol](/img/structure/B8714596.png)
